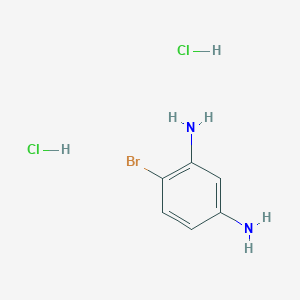

4-Bromobenzene-1,3-diamine dihydrochloride

描述

Contextualizing 4-Bromobenzene-1,3-diamine (B1267086) Dihydrochloride (B599025) within Aromatic Diamine Chemistry

Aromatic diamines are a class of organic compounds characterized by the presence of two amine (-NH₂) groups attached to an aromatic ring, such as a benzene (B151609) ring. youtube.combritannica.com These compounds, which include the well-known phenylenediamines (ortho-, meta-, and para-isomers), are fundamental as monomers in the synthesis of polymers like polyamides, polyimides, and polyureas. wikipedia.org The reactivity of the amine groups, combined with the stability of the aromatic core, makes them highly valuable in materials science and organic synthesis. researchgate.netresearchgate.net

4-Bromobenzene-1,3-diamine dihydrochloride fits within this class as a substituted m-phenylenediamine (B132917). Its structure is unique due to the presence of a bromine atom on the benzene ring, in addition to the two amine groups. This trifunctional nature—two nucleophilic amine sites and a reactive carbon-bromine bond—distinguishes it from simpler diamines. The bromine atom can participate in a variety of coupling reactions, while the amine groups can undergo condensation reactions, making the molecule a versatile node for constructing more complex chemical architectures. patsnap.com The dihydrochloride form indicates that the two basic amine groups are protonated, forming a salt that often improves handling and stability.

Historical Perspective on Research Involving Brominated Phenylenediamines

Research into brominated aromatic compounds has a long history, driven by their utility in various fields. Brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs), became subjects of intense study and commercial use throughout the latter half of the 20th century to reduce the flammability of consumer products. nih.govresearchgate.netresearchgate.net While distinct from phenylenediamines, the development of BFRs spurred significant advancements in bromination chemistry and heightened interest in the properties of brominated aromatics.

The synthesis of specific brominated phenylenediamine isomers has been documented in patent literature, indicating their value as intermediates. For instance, methods for producing 4-bromo-o-phenylenediamine (an isomer of the title compound's parent amine) have been developed for its role in synthesizing benzimidazoles and quinoline (B57606) derivatives, which have applications in medicine and agriculture. google.com One synthetic route involves the direct bromination of o-phenylenediamine (B120857) using reagents like bromine in acetic acid. Another approach starts with the bromination of 2-nitroaniline (B44862) followed by the reduction of the nitro group to an amine. These historical synthetic efforts underscore the long-standing recognition of brominated phenylenediamines as valuable precursors for creating complex heterocyclic systems and other functional materials.

Significance of this compound as a Synthetic Intermediate and Building Block in Academic Research

The significance of this compound in academic research stems from its role as a versatile synthetic intermediate. Its molecular structure offers multiple reactive sites that can be addressed with high selectivity, allowing for the stepwise construction of complex target molecules.

The two amine groups serve as handles for building polymers or for creating heterocyclic structures. Aromatic diamines are well-established precursors to high-performance polymers, and the introduction of a bromine atom provides an additional point for modification. wikipedia.org

The carbon-bromine bond is particularly valuable for its ability to participate in transition metal-catalyzed cross-coupling reactions. patsnap.com This reactivity allows for the attachment of a wide array of other chemical groups to the aromatic ring. For example, the bromine atom can be substituted through reactions such as:

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.

Heck Coupling: To form carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

This synthetic flexibility makes this compound a valuable building block for researchers in medicinal chemistry, who may use it to construct novel drug candidates, and in materials science, for creating functional polymers and organic electronic materials with tailored properties. The isomeric 4-bromo-o-phenylenediamine is noted as an important industrial chemical for preparing various benzimidazole (B57391) and quinoline compounds. google.com By extension, the 1,3-diamine isomer serves a similar and crucial role as a precursor in academic settings for exploring new chemical entities.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-bromobenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.2ClH/c7-5-2-1-4(8)3-6(5)9;;/h1-3H,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKHWILDPAREBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584879 | |

| Record name | 4-Bromobenzene-1,3-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049728-71-3 | |

| Record name | 4-Bromobenzene-1,3-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1049728-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 4 Bromobenzene 1,3 Diamine Dihydrochloride

Amination and Acylation Reactions of the Diamine Functionalities

The two amino groups on the aromatic ring are nucleophilic and can readily undergo various reactions. One common transformation is acylation, where the diamine reacts with acylating agents like acid chlorides or anhydrides to form amide derivatives. For instance, the reaction of o-phenylenediamine (B120857) with acetic anhydride (B1165640) in the presence of acetic acid leads to the formation of 4-bromo-o-phenyl diacetyl amide. google.com This diacetylated compound can then be hydrolyzed, for example with sodium hydroxide (B78521) in methanol, to yield 4-bromo-o-phenylenediamine. google.com

The amino groups can also participate in condensation reactions. For example, o-phenylenediamines react with aldehydes to form Schiff bases, which can be further utilized in the synthesis of various heterocyclic compounds. tandfonline.com

Halogen-Directed Reactivity and Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the benzene (B151609) ring is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by palladium. nih.govlibretexts.org These cross-coupling reactions are fundamental tools in modern organic synthesis. nih.govyoutube.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orglibretexts.org This reaction is widely used to form carbon-carbon bonds. youtube.com In the context of 4-bromobenzene-1,3-diamine (B1267086), the bromine atom serves as the halide partner. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to create biaryl structures. mdpi.com The efficiency of these reactions can be influenced by the choice of base and solvent. mdpi.comikm.org.my A typical catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. youtube.comlibretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine |

| 4-Bromoacetophenone | Phenylboronic acid | Magnetic supported palladium(II)-N2O2 | Na₂CO₃ | DMA | 4-Acetylbiphenyl |

| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Ethanol/Water | 4-Methoxybiphenyl |

This table is generated based on data from multiple sources. mdpi.comikm.org.myresearchgate.net

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. nih.govwikipedia.orgorganic-chemistry.org This reaction provides a powerful method for synthesizing aryl amines. organic-chemistry.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond. libretexts.org While direct examples with 4-bromobenzene-1,3-diamine are not explicitly detailed in the provided results, the general applicability of the Buchwald-Hartwig amination to aryl bromides suggests its potential for derivatizing this scaffold. nih.gov

The Chan-Lam coupling, in contrast, is a copper-catalyzed reaction that forms aryl-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction is notable for its ability to be performed in air and at room temperature. wikipedia.orgyoutube.com It represents an alternative to the palladium-catalyzed methods and is mechanistically distinct, involving a Cu(II)/Cu(III) catalytic cycle. nrochemistry.comorganic-chemistry.org The Chan-Lam coupling could be envisioned to functionalize the amino groups of a boronic acid derivative of the bromobenzene-1,3-diamine scaffold. nih.gov

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Catalyst | Reactants | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Aryl Halide + Organoboron | C-C | Tolerant to many functional groups. libretexts.org |

| Buchwald-Hartwig | Palladium | Aryl Halide + Amine | C-N | Broad substrate scope for amines. nih.govwikipedia.org |

| Chan-Lam | Copper | Aryl Boronic Acid + Amine/Alcohol | C-N / C-O | Often performed in air at room temperature. wikipedia.orgorganic-chemistry.org |

This table is generated based on data from multiple sources.

Cycloaddition Reactions and Heterocyclic Compound Formation

The ortho-disposed amino groups in the 1,3-diamine structure, particularly after reduction of a related nitroaniline precursor, are primed for cyclization reactions to form various heterocyclic systems. cem.comlibretexts.orglibretexts.org

Benzimidazoles are a significant class of heterocyclic compounds with diverse applications. mdpi.com A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. organic-chemistry.orgyoutube.com For example, reacting o-phenylenediamine with various aldehydes can yield 2-substituted benzimidazoles. mdpi.comnih.gov The reaction can be facilitated by various reagents, including hydrogen peroxide and hydrochloric acid, or hypervalent iodine as an oxidant. organic-chemistry.org While the starting material is o-phenylenediamine, the bromo-substituted analogue is expected to undergo similar transformations to produce the corresponding bromo-benzimidazole derivatives, which can be further functionalized via the bromine atom. nih.gov

The reaction of an o-phenylenediamine with a diazotizing agent, such as sodium nitrite (B80452) in acetic acid, leads to the formation of a benzotriazole. stackexchange.comslideshare.net The process involves the diazotization of one of the amino groups to form a diazonium salt, which then undergoes intramolecular cyclization by attacking the adjacent amino group. stackexchange.com This reaction is generally irreversible and works for substituted o-phenylenediamines, including halo-substituted ones, to produce the corresponding substituted benzotriazoles. stackexchange.com The photochemistry of benzotriazoles can lead to the extrusion of nitrogen gas and the formation of diradical intermediates, which can undergo further reactions. mdpi.com

Table 3: Heterocyclic Compounds from Diamine Precursors

| Precursor | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| o-Phenylenediamine | Aldehyde | 2-Substituted Benzimidazole (B57391) | Condensation/Cyclization |

| o-Phenylenediamine | Carboxylic Acid | 2-Substituted Benzimidazole | Condensation/Cyclization |

| o-Phenylenediamine | Sodium Nitrite, Acetic Acid | Benzotriazole | Diazotization/Intramolecular Cyclization |

This table is generated based on data from multiple sources. mdpi.comorganic-chemistry.orgyoutube.comstackexchange.comslideshare.net

Derivatization for Analytical and Spectroscopic Characterization

Derivatization is a chemical modification process used to convert a compound into a product (derivative) of similar chemical structure, which is better suited for a specific analytical technique. For 4-Bromobenzene-1,3-diamine dihydrochloride (B599025), derivatization is crucial for enhancing detectability, improving chromatographic separation, and enabling structural elucidation, particularly in complex matrices. The primary targets for derivatization on this molecule are the two highly reactive primary amine groups. These modifications can introduce chromophores for UV-Vis detection, fluorophores for fluorescence detection, or moieties that increase volatility for gas chromatography (GC). nih.gov Furthermore, derivatization can be employed to introduce specific mass tags for mass spectrometry (MS) analysis. nih.gov

Introduction of Isotopic Labels for Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical tool for identifying and quantifying compounds. Isotopic labeling is a strategy that significantly enhances the capabilities of MS for analyzing specific molecules like 4-Bromobenzene-1,3-diamine. This can be achieved through its intrinsic isotopic signature or by introducing external isotopic labels.

Intrinsic Isotopic Signature:

A key feature of 4-Bromobenzene-1,3-diamine for MS analysis is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic and easily recognizable doublet signal (M and M+2 peaks) in the mass spectrum for any fragment containing the bromine atom. nih.gov The distinct isotopic pattern serves as a natural label, facilitating the identification of the compound and its metabolites or derivatives in complex mixtures, even at low signal-to-noise ratios. nih.gov This intrinsic signature is invaluable for distinguishing brominated compounds from the background matrix in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Extrinsic Isotopic Labeling:

Beyond its natural isotopic pattern, derivatization can be used to introduce stable isotopes (e.g., ²H, ¹³C, ¹⁵N) onto the 4-Bromobenzene-1,3-diamine molecule. This is typically achieved by reacting the two primary amine groups with an isotopically-coded derivatizing reagent. This technique is especially useful for quantitative mass spectrometry. nih.gov A sample can be split and derivatized with "light" (containing the most abundant isotopes) and "heavy" (containing one or more heavy isotopes) versions of a reagent. When the samples are mixed and analyzed by MS, the light and heavy derivatives appear as a pair of signals with a specific mass difference, allowing for precise relative or absolute quantification. nih.gov

Several reagents are designed for this purpose, reacting specifically with amine groups to form stable covalent bonds. These reagents not only introduce an isotopic tag but can also improve ionization efficiency and chromatographic behavior. nih.gov

Table 1: Approaches for Isotopic Labeling in Mass Spectrometry

| Labeling Strategy | Description | Key Feature(s) | Application Example |

| Intrinsic Labeling | Utilization of the natural isotopic abundance of the bromine atom within the molecule. | Creates a characteristic M/M+2 peak pattern with an approximate 1:1 intensity ratio. nih.gov | Rapid identification of brominated fragments in LC-MS/MS analysis of metabolic products. nih.gov |

| Extrinsic Labeling (Isotope-Coded Derivatization) | Chemical reaction with a reagent containing stable heavy isotopes to tag the amine groups. | Allows for differential labeling ("light" vs. "heavy") for precise quantification; can improve ionization. nih.gov | Quantitative proteomics/peptidomics studies using reagents like TMAB (4-trimethylammoniumbutyryl) labels. nih.gov |

Functional Group Specific Derivatization Techniques

The two primary amine groups of 4-Bromobenzene-1,3-diamine are nucleophilic and readily react with a wide array of derivatizing agents. This reactivity is exploited to enhance analytical detection and separation. The choice of derivatization reagent depends on the analytical method to be used. nih.gov For instance, reagents can be selected to add a functional group that is highly responsive to a specific detector.

Derivatization for High-Performance Liquid Chromatography (HPLC):

For HPLC analysis, derivatization is often employed to introduce a chromophore for UV-Visible detection or a fluorophore for more sensitive and selective fluorescence detection. The primary amines of 4-Bromobenzene-1,3-diamine can be targeted by reagents that are standard in amino acid and amine analysis. nih.govgreyhoundchrom.com

UV-Visible Detection: Reagents like 2,4-Dinitrophenylhydrazine or p-Nitrobenzoyl chloride can be used. They react with the amine groups to form derivatives that absorb strongly in the UV-Vis spectrum, significantly lowering the limit of detection. greyhoundchrom.com

Fluorescence Detection: For high-sensitivity applications, fluorescent tagging reagents are preferred. Reagents such as Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthaldialdehyde (OPA) react with primary amines to yield highly fluorescent products. nih.gov OPA, for example, reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. mdpi-res.com

Derivatization for Gas Chromatography (GC):

Direct analysis of diamines by GC can be challenging due to their polarity and potential for adsorption onto the chromatographic column. Derivatization is used to decrease the polarity and increase the volatility of the analyte. nih.gov The primary amine groups can be converted into less polar functional groups through reactions like acylation or silylation. researchgate.net

Acylation: Reagents like pentafluorobenzoyl chloride or trifluoroacetic anhydride react with the amines to form stable, volatile amides that are well-suited for GC analysis, often with highly sensitive electron capture detection (ECD).

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the primary amines to replace the acidic protons with non-polar trimethylsilyl (B98337) (TMS) groups, increasing volatility and improving peak shape. researchgate.net

Table 2: Selected Derivatization Reagents for Primary Amines

| Reagent Class | Example Reagent | Target Functional Group | Analytical Technique Enhanced |

| Acylating Agents | Dansyl chloride | Primary Amines, Secondary Amines | HPLC-Fluorescence |

| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary Amines, Secondary Amines | HPLC-Fluorescence |

| Aldehydes | o-phthaldialdehyde (OPA) | Primary Amines (with a thiol) | HPLC-Fluorescence |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amines | Gas Chromatography (GC-FID, GC-MS) |

| Acyl Halides | Pentafluorobenzoyl chloride | Primary Amines | Gas Chromatography (GC-ECD) |

| Nitroaryl Halides | 2,4-Dinitrofluorobenzene (DNFB) | Primary Amines | HPLC-UV |

Applications of 4 Bromobenzene 1,3 Diamine Dihydrochloride in Advanced Materials Science

Development of Organic-Inorganic Hybrid Materials and Nanocomposites

Organic-inorganic hybrid materials combine the distinct properties of organic components (e.g., flexibility, processability, and functional versatility from polymers) with those of inorganic components (e.g., rigidity, thermal stability, and conductivity from ceramics or metals) to create new materials with synergistic or unprecedented functionalities. The structure of 4-Bromobenzene-1,3-diamine (B1267086) dihydrochloride (B599025) makes it an excellent candidate for bridging these two disparate material classes.

The two amine groups on the molecule can engage in polymerization reactions, such as polycondensation, to form an organic polymer matrix. Simultaneously, the bromo-substituted phenyl ring provides a reactive site for interfacing with inorganic components. For instance, the bromine atom can be utilized in coupling reactions or can serve as a site for coordinating with inorganic precursors. This dual functionality allows the molecule to act as a molecular "linker" or "coupling agent," covalently bonding the organic and inorganic phases together. This strong interfacial connection is crucial for creating robust nanocomposites where the properties of the individual components are effectively combined. sci-hub.se

Research into analogous systems, such as the reaction of dibromoarenes with amino-functionalized inorganic cages like polyhedral oligomeric silsesquioxanes (POSS), demonstrates the viability of this approach. researchgate.net In such syntheses, the amino and bromo functionalities are used to construct a covalently linked network, successfully weaving an inorganic building block into a polymer structure. researchgate.net This method yields novel hybrid nanocomposites with enhanced thermal and mechanical properties. researchgate.net The principles from these studies underscore the potential of 4-Bromobenzene-1,3-diamine dihydrochloride to create intimately mixed organic-inorganic hybrids for applications in fields like optoelectronics and high-performance coatings. rsc.org

Table 1: Functional Groups of 4-Bromobenzene-1,3-diamine and Their Roles in Hybrid Materials

| Functional Group | Position | Potential Role in Synthesis | Resulting Property |

|---|---|---|---|

| Amine (-NH₂) | 1-position | Polymerization (e.g., with diacyl chlorides), reaction with epoxy resins, binding to inorganic surfaces. | Forms the organic polymer backbone, provides flexibility and processability. |

| Amine (-NH₂) | 3-position | Cross-linking, formation of a 3D network structure, enhancing structural integrity. | Contributes to the structural architecture and mechanical strength of the hybrid. |

| Bromo (-Br) | 4-position | Site for coupling reactions (e.g., Suzuki, Heck), coordination with metal precursors, initiation site for polymerization. | Acts as a covalent anchor to the inorganic phase, allows for post-synthesis functionalization. |

Role as a Monomer in the Construction of Covalent Organic Frameworks (COFs) and Other Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic monomers linked by strong covalent bonds. tcichemicals.comresearchgate.net Their high surface area, tunable porosity, and structural regularity make them promising for applications in gas storage, separation, catalysis, and sensing. rsc.orgresearchgate.net The synthesis of COFs relies on the precise assembly of molecular building blocks, often referred to as monomers or linkers. tcichemicals.com

This compound is an ideal amine-based monomer for the construction of imine-linked COFs, which are known for their high chemical stability. tcichemicals.comtcichemicals.com In a typical synthesis, the diamine monomer is reacted with a multifunctional aldehyde linker (e.g., terephthalaldehyde (B141574) or triformylphloroglucinol) through a condensation reaction. The two amine groups of the 4-Bromobenzene-1,3-diamine molecule allow it to connect to two separate aldehyde linkers, extending the covalent network in a predictable, periodic manner to form a 2D or 3D crystalline framework. tcichemicals.com

The presence of the bromine atom on the monomer is a key feature that imparts additional functionality to the resulting COF. This bromine atom, which decorates the walls of the COF pores, can be used for post-synthetic modification. This allows for the introduction of new chemical groups after the initial framework has been assembled, enabling the fine-tuning of the COF's properties for specific applications, such as selective gas capture or targeted catalytic activity.

Table 2: Hypothetical Imine-Linked COF Synthesis

| Component | Chemical Name | Role | Resulting Linkage |

|---|---|---|---|

| Amine Monomer | 4-Bromobenzene-1,3-diamine | Node/Building Block | - |

| Aldehyde Linker | Terephthalaldehyde | Linker/Building Block | - |

| Reaction Product | Polyimine COF | Porous Framework | Imine Bond (-C=N-) |

Contributions to Organic Electronics and Optoelectronic Materials

Organic electronics leverages the electronic and optical properties of carbon-based materials, particularly π-conjugated polymers and molecules, to create devices such as transistors, sensors, and light-emitting diodes. rsc.org this compound serves as a valuable building block for the synthesis of these electronically active organic materials.

Polymers synthesized from this monomer, such as aromatic polyamides or polyimines, possess a π-conjugated backbone, which is essential for charge transport. The specific 1,3- (or meta-) arrangement of the amine groups introduces a kink in the polymer chain, which can influence the material's morphology, solubility, and electronic properties by disrupting long-range packing. More importantly, the bromine atom provides a crucial site for chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination). This allows for the attachment of other π-conjugated groups, effectively extending the conjugation length or introducing specific donor or acceptor moieties. This ability to tune the molecular structure is fundamental to engineering the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its semiconductor band gap, charge carrier mobility, and light absorption/emission characteristics.

A significant challenge in organic optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs), is a phenomenon known as aggregation-caused quenching (ACQ). nih.gov Many fluorescent molecules (fluorophores) that are highly emissive in dilute solutions become weak emitters in the solid state due to intermolecular interactions that create non-radiative decay pathways. Aggregation-Induced Emission (AIE) is a counterintuitive phenomenon where certain molecules, known as AIEgens, are non-emissive in solution but become highly luminescent when aggregated or in the solid state. nih.govnih.gov This property is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay channels and activates the radiative pathway. nih.gov

This compound is a valuable precursor for synthesizing complex AIEgens. The phenylenediamine core can function as an electron-donating part of a larger donor-π-acceptor (D-π-A) molecular architecture, a common design for advanced fluorophores. rsc.org The amine groups can be functionalized, and the bromine atom is an ideal handle for introducing a molecular rotor—such as a tetraphenylethylene (B103901) (TPE) or triphenylamine (B166846) (TPA) group—via a coupling reaction. rsc.org These rotor-like structures are characteristic of many AIEgens. By combining the phenylenediamine core (stator) with a rotatable group, a molecule can be designed that exhibits strong AIE activity, making it an excellent candidate for the emissive layer in high-efficiency, solid-state OLEDs.

Table 3: Potential AIEgen Synthesis from 4-Bromobenzene-1,3-diamine

| Precursor | Functional Groups Utilized | Synthetic Step | Resulting AIEgen Moiety |

|---|---|---|---|

| 4-Bromobenzene-1,3-diamine | Bromo (-Br) group | Suzuki or Stille Coupling | Attachment of a molecular rotor (e.g., Tetraphenylethylene) |

| 4-Bromobenzene-1,3-diamine | Amine (-NH₂) groups | Acylation, Alkylation, or Imine formation | Attachment of electron-withdrawing or other functional groups |

| Resulting Structure | - | - | Donor-π-Acceptor AIEgen with restricted intramolecular rotation in the solid state, leading to strong fluorescence. |

Polymer Synthesis and Functional Polymeric Architectures

The synthesis of polymers with precisely controlled structures and functionalities is a cornerstone of modern materials science. This compound is a key monomer for creating functional polymeric architectures, particularly high-performance aromatic polyamides (aramids).

Through low-temperature polycondensation, 4-Bromobenzene-1,3-diamine can be reacted with diacyl chlorides, such as terephthaloyl chloride or isophthaloyl chloride, to produce aromatic polyamides. scirp.org The resulting polymers possess the high thermal stability and mechanical strength characteristic of aramids. The crucial feature of polymers derived from this monomer is the bromine atom attached to each repeating unit. This makes the material a "functional polymer," where the bromine can be used for:

Post-polymerization modification: Attaching other chemical groups to alter the polymer's properties.

Cross-linking: Creating a network structure to enhance solvent resistance and thermal stability.

Property enhancement: The presence of bromine itself can improve the flame retardancy of the polymer.

Furthermore, the meta-orientation of the two amine groups leads to a kinked or bent polymer backbone. This contrasts with the rigid, linear chains formed from para-oriented diamines. This bent architecture disrupts crystalline packing, which can increase the polymer's solubility in organic solvents, making it easier to process into films or fibers, while still maintaining good thermal properties. scirp.org

Table 4: Polyamide Synthesis and Properties

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer | Key Functional Feature |

|---|---|---|---|---|

| 4-Bromobenzene-1,3-diamine | Terephthaloyl Chloride | Low-Temperature Polycondensation | Functional Aromatic Polyamide | Bromine atom on the backbone for post-modification or property enhancement. Kinked chain architecture from the meta-diamine linkage. |

4 Bromobenzene 1,3 Diamine Dihydrochloride in Coordination Chemistry and Catalysis

Computational and Theoretical Investigations of 4 Bromobenzene 1,3 Diamine Dihydrochloride and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT calculations have been extensively applied to understand the geometric and electronic properties of aromatic amines and their derivatives. tandfonline.comresearchgate.net For 4-Bromobenzene-1,3-diamine (B1267086) dihydrochloride (B599025), DFT studies, typically using functionals like B3LYP with basis sets such as 6-311G(d,p) or aug-cc-PVDZ, can elucidate its optimized molecular geometry, vibrational frequencies, and electronic characteristics. tandfonline.comresearchgate.netnih.gov

In a DFT optimization of 4-Bromobenzene-1,3-diamine, the key structural parameters such as bond lengths and angles can be precisely calculated. These theoretical values can then be compared with experimental data from techniques like X-ray crystallography, often showing good agreement. researchgate.net For instance, studies on phenylenediamine isomers have demonstrated that DFT can accurately reproduce the bond lengths and angles of the benzene (B151609) ring and its substituents. tandfonline.comresearchgate.net The presence of the bromine atom and the two amine groups as substituents on the benzene ring will influence the electron distribution and, consequently, the bond lengths and angles of the aromatic system. The dihydrochloride form implies that the amine groups are protonated (-NH3+), which would significantly alter the geometry and electronic structure compared to the free base.

Below is a representative table of predicted bond lengths and angles for the core structure of 4-Bromobenzene-1,3-diamine, based on DFT calculations of similar molecules.

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-Br Bond Length | 1.90 - 1.92 Å |

| C-N Bond Length | 1.40 - 1.42 Å |

| C-C Bond Length (aromatic) | 1.39 - 1.41 Å |

| C-H Bond Length | 1.08 - 1.09 Å |

| ∠C-C-Br Bond Angle | 119 - 121° |

| ∠C-C-N Bond Angle | 118 - 122° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.uascielo.org.mx A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net For derivatives of phenylenediamine, the HOMO is typically localized on the benzene ring and the nitrogen atoms of the amine groups, reflecting their electron-donating nature. The LUMO, on the other hand, is generally distributed over the aromatic ring. tandfonline.com In the case of 4-Bromobenzene-1,3-diamine, the bromine atom would also influence the distribution and energy of these orbitals. DFT calculations for similar bromo-aromatic compounds have shown that the HOMO-LUMO gap is a key factor in their chemical behavior. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dntb.gov.ua The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. rsc.orgresearchgate.net For 4-Bromobenzene-1,3-diamine, the MEP would likely show negative potential around the bromine atom due to its lone pairs, and in the free base form, around the nitrogen atoms as well. However, in the dihydrochloride form, the protonated amine groups (-NH3+) would be regions of strong positive potential. The area around the bromine atom can exhibit a region of positive potential known as a "sigma-hole," which is crucial for halogen bonding. researchgate.net

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | -5.0 to -6.0 eV (for related free bases) |

| LUMO Energy | -1.0 to -2.0 eV (for related free bases) |

| HOMO-LUMO Gap (ΔE) | ~3.5 - 4.5 eV (indicative of moderate reactivity) researchgate.net |

| MEP Negative Regions | Around the nitrogen atoms (in free base) and parts of the bromine atom. |

| MEP Positive Regions | Around the hydrogen atoms of the amine groups (especially in dihydrochloride form) and the sigma-hole on the bromine atom. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like 4-Bromobenzene-1,3-diamine dihydrochloride, MD simulations can provide valuable insights into its conformational landscape and the nature of its intermolecular interactions in different environments, such as in solution or in a crystal lattice. nih.gov

Quantum Chemical Methodologies for Elucidating Noncovalent Interactions, including Halogen Bonding

Noncovalent interactions play a critical role in determining the structure and properties of molecular systems in the solid state and in biological environments. researchgate.net For this compound, several types of noncovalent interactions are expected to be significant, including hydrogen bonds, π-π stacking, and halogen bonds. scielo.org.mxdntb.gov.ua

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite to the covalent bond. nih.gov Quantum chemical methods, such as high-level ab initio calculations and DFT, are essential for accurately describing and quantifying these interactions. dntb.gov.uaresearchgate.net The strength of a halogen bond decreases in the order I > Br > Cl > F. scielo.org.mx In the crystal structure of this compound, the bromine atom could participate in halogen bonds with the chloride ions or the amine groups of neighboring molecules. mdpi.com Theoretical studies on similar halogenated compounds have used methods like the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the nature of these bonds, revealing contributions from both electrostatic and covalent character. nih.govresearchgate.net

Predictive Modeling of Reactivity, Selectivity, and Reaction Mechanisms

Computational chemistry can also be used to predict the reactivity of a molecule and the likely mechanisms of its reactions. For primary aromatic amines, a significant area of predictive modeling is the assessment of their potential mutagenicity, which is often linked to their metabolic activation to reactive electrophiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of this compound in various chemical transformations. nih.gov These models use calculated molecular descriptors (such as HOMO/LUMO energies, atomic charges, and MEP values) to correlate the structure of a molecule with its chemical reactivity. nih.govnih.gov For example, the regioselectivity of electrophilic substitution reactions, such as further bromination or nitration, can be predicted by analyzing the activation energies of the possible reaction pathways using DFT. mdpi.com The positions on the aromatic ring most susceptible to electrophilic attack can be identified by examining the sites with the highest HOMO density and the most negative electrostatic potential. For primary aromatic amines, computational models have been developed to predict their transformation and subsequent reactions, providing a framework for assessing the reactivity of 4-Bromobenzene-1,3-diamine. nih.gov

Future Research Directions and Emerging Paradigms in 4 Bromobenzene 1,3 Diamine Dihydrochloride Chemistry

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The industrial synthesis of aromatic compounds often involves processes that are resource-intensive and generate hazardous waste. A significant future direction lies in developing greener synthetic pathways for 4-Bromobenzene-1,3-diamine (B1267086) and its precursors. Current research on related isomers provides a blueprint for this endeavor. For instance, a patented method for synthesizing 4-bromo-o-phenylenediamine (the 1,2-isomer) eschews the use of hazardous liquid bromine. google.com Instead, it employs sodium bromide and hydrogen peroxide in acetic acid, a route that is safer, more environmentally friendly, and boasts high regioselectivity and atom economy. google.com This approach, which involves the bromination of a protected o-phenylenediamine (B120857) followed by hydrolysis, presents a promising template for the sustainable production of the 1,3-diamine isomer. google.com

Another paradigm shift in synthesis involves moving away from traditional condensation reactions. The direct synthesis of polyamides through the catalytic dehydrogenation of diols and diamines using pincer ruthenium complexes is a prime example of a cleaner process with high atomic economy. nih.gov Applying such catalytic systems to the polymerization of 4-Bromobenzene-1,3-diamine with various diols could yield high-performance polyamides without the need for stoichiometric activation reagents or the generation of toxic waste associated with conventional methods. nih.gov

| Strategy | Key Reagents/Catalysts | Anticipated Advantages | Relevant Research (on related compounds) |

| Green Bromination | Sodium Bromide (NaBr), Hydrogen Peroxide (H₂O₂) | Avoids toxic liquid bromine, safer reaction conditions, environmentally friendly, high atom utilization. google.com | Synthesis of 4-bromo-o-phenylenediamine. google.com |

| Catalytic Polyamidation | Pincer Ruthenium Complexes | High atomic economy, avoids toxic waste, cleaner process than conventional condensation. nih.gov | Direct synthesis of various polyamides from aliphatic and aromatic diamines. nih.gov |

This table outlines potential sustainable synthetic strategies applicable to 4-Bromobenzene-1,3-diamine based on advances with related compounds.

Integration into Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, offers a pathway to complex, functional architectures built through non-covalent interactions. youtube.com 4-Bromobenzene-1,3-diamine dihydrochloride (B599025) is an ideal candidate for integration into such systems. The two primary amine groups are excellent hydrogen bond donors, while the bromine atom can act as a halogen bond acceptor.

This dual functionality allows for the design of intricate self-assembling systems. For example, research on benzene-1,3,5-tricarboxamide (B1221032) derivatives shows their ability to form extensive networks through threefold hydrogen bonding, leading to the creation of fibers and gels. researchgate.net The diamine structure of 4-Bromobenzene-1,3-diamine could be programmed to form similar hydrogen-bonded supramolecular polymers. youtube.com

Furthermore, the field of crystal engineering increasingly utilizes halogen bonding to direct the formation of cocrystals with specific architectures. acs.org The bromine atom on the phenyl ring can form predictable and directional interactions with halogen bond donors, enabling the construction of multi-component crystalline materials. The potential to combine hydrogen and halogen bonding simultaneously makes 4-Bromobenzene-1,3-diamine a powerful tool for designing complex, multi-dimensional networks. While direct examples involving this specific compound are nascent, its potential as a linker in metal-organic frameworks (MOFs) is also significant, analogous to how other diamine and carboxylate linkers are used to create porous materials for gas storage and separation. nih.govresearchgate.netchalcogen.ro

Advanced Functional Material Design for Niche Applications

The unique electronic and structural properties of 4-Bromobenzene-1,3-diamine make it a target for the design of advanced materials with specialized functions. Its derivatives hold promise in the field of optoelectronics and high-performance polymers.

Research on the related isomer, 4-Bromo-1,2-diaminobenzene, has shown it can be used as a precursor to create fluorescent dipolar quinoxaline (B1680401) derivatives. chemicalbook.comsigmaaldrich.com These materials are being investigated for their potential as emissive and electron-transport layers in organic light-emitting diodes (OLEDs). A similar synthetic strategy using 4-Bromobenzene-1,3-diamine could lead to a new class of quinoxaline-based or other heterocyclic fluorophores with distinct photophysical properties.

In polymer science, aromatic diamines are fundamental monomers for high-performance polyamides and polyimides known for their thermal stability and mechanical strength. mdpi.com The incorporation of 4-Bromobenzene-1,3-diamine as a monomer could yield specialty polymers with tailored properties. The bromine atom serves two potential purposes: it can enhance flame retardancy, a critical feature for materials used in electronics and transportation, and it can act as a reactive handle for post-polymerization modification, allowing for the covalent attachment of other functional groups to fine-tune the polymer's properties. nih.govmdpi.com

Interdisciplinary Research with Pharmaceutical, Agricultural, and Environmental Sciences

The utility of 4-Bromobenzene-1,3-diamine dihydrochloride extends beyond materials science, with significant potential for interdisciplinary research.

Pharmaceutical Sciences: Aromatic diamines are common intermediates in the synthesis of pharmaceuticals. The isomeric 4-Bromo-o-phenylenediamine is explicitly cited as an important raw material and intermediate for synthesizing various heterocyclic compounds used in medicine. chemicalbook.com The 1,3-diamine isomer can serve a similar role as a versatile scaffold, providing a foundation for building complex molecules with potential therapeutic activity. Its reactive sites allow for the construction of benzimidazole (B57391), quinoline (B57606), and other heterocyclic systems that are prevalent in drug discovery.

Agricultural Sciences: Similar to its role in pharmaceuticals, 4-Bromo-o-phenylenediamine is also an intermediate in the production of agrochemicals. chemicalbook.com The development of new herbicides, fungicides, and pesticides often relies on novel heterocyclic cores. 4-Bromobenzene-1,3-diamine offers a readily available building block for combinatorial libraries aimed at discovering new active ingredients for crop protection.

Environmental Sciences: The study of brominated compounds is crucial for environmental science, particularly concerning their persistence and bioaccumulation. acs.orgfapu.de Research into brominated flame retardants, for example, highlights the need to understand the lifecycle of such chemicals. nih.govbsef.com Developing sustainable synthesis routes for compounds like 4-Bromobenzene-1,3-diamine is a key aspect of green chemistry, aiming to minimize environmental impact. google.com Furthermore, its potential use in creating robust materials like MOFs could lead to applications in environmental remediation, such as the capture of carbon dioxide or other pollutants from the atmosphere. nih.gov

常见问题

Basic Research Questions

Q. What safety protocols should be followed when handling 4-bromobenzene-1,3-diamine dihydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Segregate waste into halogenated organic containers. Collaborate with certified waste management services for environmentally compliant disposal .

Q. What are common synthetic precursors or intermediates for this compound?

- Methodological Answer :

- Precursor Compounds : 4-Bromobenzyl chloride (CAS 589-17-3) and brominated aromatic amines are often used. Catalytic bromination of benzene-1,3-diamine derivatives is a typical route .

- Reaction Optimization : Monitor bromination efficiency via HPLC or TLC. Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Recrystallize from ethanol/water mixtures. Centrifugation at 4°C improves yield .

- Characterization :

- NMR : Confirm aromatic proton signals (δ 6.8–7.4 ppm) and amine proton integration.

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 265.97 for [M+H⁺]) .

Advanced Research Questions

Q. What role does this compound play in pharmaceutical target validation?

- Methodological Answer :

- Enzyme Inhibition : Acts as a scaffold for LSD1 (lysine-specific demethylase 1) inhibitors. Assess binding affinity via fluorescence polarization assays using recombinant LSD1 .

- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., K562 leukemia cells) using MTT assays. Monitor H3K4 methylation via Western blotting .

Q. How do solvent-solute interactions affect the reactivity of this compound in synthesis?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for coupling reactions. Avoid protic solvents to minimize side reactions .

- Dielectric Constant Analysis : Correlate solvent dielectric constants (ε) with reaction rates using UV-Vis spectroscopy to optimize conditions .

Q. How can researchers address gaps in toxicological data for this compound?

- Methodological Answer :

- Acute Toxicity Testing : Perform OECD 423 assays in rodent models. Start with 300 mg/kg oral doses and monitor for CNS depression or respiratory distress .

- Genotoxicity Screening : Conduct Ames tests with Salmonella typhimurium strains TA98 and TA100 to assess mutagenic potential .

Q. What analytical methods ensure batch-to-batch consistency in this compound production?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。